CYCLO(D-TRP-LYS-THR-PHE-PRO-TYR)
Description
CYCLO(D-TRP-LYS-THR-PHE-PRO-TYR) is a cyclic hexapeptide with a molecular weight of ~888.95 g/mol (based on its sequence). It features a unique 18-membered ring structure formed by the cyclization of six amino acids: D-tryptophan (D-Trp), lysine (Lys), threonine (Thr), phenylalanine (Phe), proline (Pro), and tyrosine (Tyr). The inclusion of a D-configured tryptophan residue distinguishes it from many naturally occurring cyclic peptides, which typically contain L-amino acids. This structural modification may enhance metabolic stability and alter receptor-binding properties compared to all-L analogues .
The compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods, followed by cyclization under controlled conditions. Its purity (>98%) and storage requirements (e.g., dry, -20°C) reflect its sensitivity to hydrolysis and oxidation, particularly due to the threonine and tyrosine residues .
Properties
CAS No. |
102129-69-1 |
|---|---|
Molecular Formula |
C44H54N8O8 |
Molecular Weight |
822.959 |
Synonyms |
CYCLO(D-TRP-LYS-THR-PHE-PRO-TYR) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cyclic Peptides
Cyclic peptides vary widely in size, amino acid composition, and bioactivity. Below is a comparative analysis of CYCLO(D-TRP-LYS-THR-PHE-PRO-TYR) with structurally or functionally related compounds:
Key Observations :
- Amino Acid Configuration: D-amino acids (e.g., D-Trp) improve proteolytic resistance compared to all-L peptides like cyclo(L-Ser-L-Pro-L-Glu) .
- Functional Groups : Lysine and tyrosine residues in CYCLO(D-TRP-LYS-THR-PHE-PRO-TYR) may enable hydrogen bonding or post-translational modifications, unlike simpler dipeptides (e.g., cyclo(-Gly-Phe)) .
Key Observations :
- Uncharacterized Bioactivity: Unlike opioid-active tetrapeptides (e.g., H-Tyr-c[d-Cys-Phe-Cys]NH2) or antimicrobial dipeptides (e.g., cyclo(L-Leu-L-Leu)) , the bioactivity of CYCLO(D-TRP-LYS-THR-PHE-PRO-TYR) remains speculative.
- Natural vs. Synthetic: Naturally occurring cyclic dipeptides (e.g., cyclo(Pro-Tyr)) often lack D-amino acids, limiting their stability compared to synthetic analogues like CYCLO(D-TRP-LYS-THR-PHE-PRO-TYR) .
Stability and Pharmacokinetics
Key Observations :
- Enhanced Stability : The combination of D-Trp and proline in CYCLO(D-TRP-LYS-THR-PHE-PRO-TYR) likely extends its half-life in vivo compared to unprotected tripeptides (e.g., cyclo(L-Glu-L-Glu-L-Glu)) .
- Bioavailability : Larger cyclic peptides (>5 residues) often face poor membrane permeability, necessitating formulation optimization .
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